1-Tosyl-1,2,3,4-tetrahydroquinoline
Overview
Description
1-Tosyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C16H17NO2S and a molecular weight of 287.38 g/mol It is a derivative of tetrahydroquinoline, where a tosyl group (p-toluenesulfonyl) is attached to the nitrogen atom
Mechanism of Action
Target of Action
1-Tosyl-1,2,3,4-tetrahydroquinoline is a part of the large group of isoquinoline alkaloids, where 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class . These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
It is known that thiq-based compounds, including this compound, can act as precursors for various alkaloids displaying multifarious biological activities . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .
Biochemical Pathways
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that these compounds may interact with multiple biochemical pathways.
Result of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that the compound may have a broad range of molecular and cellular effects.
Action Environment
It is known that the synthesis of thiq derivatives has been explored using various new and environmentally friendly methods .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tosyl-1,2,3,4-tetrahydroquinoline can be synthesized through several methods. One common approach involves the tosylation of 1,2,3,4-tetrahydroquinoline using p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, yielding the desired product in good to excellent yields.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 1-Tosyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the tosyl group to other functional groups, although specific examples are less common.
Common Reagents and Conditions:
Oxidation: H2O2, catalysts like tungstate ions.
Substitution: Strong nucleophiles, bases like pyridine.
Major Products:
Oxidation: N-oxide derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
1-Tosyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoline: The parent compound without the tosyl group.
1-Phenylsulfonyl-1,2,3,4-tetrahydroquinoline: A similar compound with a phenylsulfonyl group instead of a tosyl group.
1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with a different ring system.
Uniqueness: 1-Tosyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of the tosyl group, which can influence its reactivity and biological activity. The tosyl group can act as a protecting group or a leaving group in various reactions, making the compound versatile in synthetic applications .
Conclusion
This compound is a valuable compound in organic synthesis and scientific research
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-13-8-10-15(11-9-13)20(18,19)17-12-4-6-14-5-2-3-7-16(14)17/h2-3,5,7-11H,4,6,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQYTRYDCBOWCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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